molecular formula C7H8N4O2 B593345 Theophylline, [8-3H] CAS No. 134459-03-3

Theophylline, [8-3H]

Cat. No. B593345
M. Wt: 182.175
InChI Key: ZFXYFBGIUFBOJW-WJULDGBESA-N
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Patent
US05569589

Procedure details

5 mg of 8-propylcarboxytheophylline was dissolved in 1 ml of DMF, and added with 3 mg of N-hydroxysuccinimide and 5 mg of water-soluble carbodiimide, followed by stirring at room temperature for 2 hours, to obtain activated theophylline. 10 mg of bovine serum albumin (BSA) was dissolved in 1 ml of a 0.1M aqueous solution of sodium hydrogencarbonate and added with 500 μl of the aforementioned activated theophylline solution. The mixed solution was allowed to stand at room temperature for an hour, and then unreacted substances were removed through a SEPHADEX G-25 (produced by Pharmacia Co.) column preliminarily equilibrated with PBS to obtain 9 mg of the objective large molecule antigen (theophylline-BSA conjugate)
Name
8-propylcarboxytheophylline
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:4]1[NH:16][C:15]2[C:14](=[O:17])[N:9]([CH2:10]C(O)=O)[C:8](=[O:18])[N:7]([CH3:19])[C:6]=2[N:5]=1)CC.ON1C(=O)CCC1=O.O>CN(C=O)C>[N:9]1([C:14](=[O:17])[C:15]2[NH:16][CH:4]=[N:5][C:6]=2[N:7]([CH3:19])[C:8]1=[O:18])[CH3:10]

Inputs

Step One
Name
8-propylcarboxytheophylline
Quantity
5 mg
Type
reactant
Smiles
C(CC)C1=NC=2N(C(N(CC(=O)O)C(C2N1)=O)=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
5 mg
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05569589

Procedure details

5 mg of 8-propylcarboxytheophylline was dissolved in 1 ml of DMF, and added with 3 mg of N-hydroxysuccinimide and 5 mg of water-soluble carbodiimide, followed by stirring at room temperature for 2 hours, to obtain activated theophylline. 10 mg of bovine serum albumin (BSA) was dissolved in 1 ml of a 0.1M aqueous solution of sodium hydrogencarbonate and added with 500 μl of the aforementioned activated theophylline solution. The mixed solution was allowed to stand at room temperature for an hour, and then unreacted substances were removed through a SEPHADEX G-25 (produced by Pharmacia Co.) column preliminarily equilibrated with PBS to obtain 9 mg of the objective large molecule antigen (theophylline-BSA conjugate)
Name
8-propylcarboxytheophylline
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:4]1[NH:16][C:15]2[C:14](=[O:17])[N:9]([CH2:10]C(O)=O)[C:8](=[O:18])[N:7]([CH3:19])[C:6]=2[N:5]=1)CC.ON1C(=O)CCC1=O.O>CN(C=O)C>[N:9]1([C:14](=[O:17])[C:15]2[NH:16][CH:4]=[N:5][C:6]=2[N:7]([CH3:19])[C:8]1=[O:18])[CH3:10]

Inputs

Step One
Name
8-propylcarboxytheophylline
Quantity
5 mg
Type
reactant
Smiles
C(CC)C1=NC=2N(C(N(CC(=O)O)C(C2N1)=O)=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
5 mg
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05569589

Procedure details

5 mg of 8-propylcarboxytheophylline was dissolved in 1 ml of DMF, and added with 3 mg of N-hydroxysuccinimide and 5 mg of water-soluble carbodiimide, followed by stirring at room temperature for 2 hours, to obtain activated theophylline. 10 mg of bovine serum albumin (BSA) was dissolved in 1 ml of a 0.1M aqueous solution of sodium hydrogencarbonate and added with 500 μl of the aforementioned activated theophylline solution. The mixed solution was allowed to stand at room temperature for an hour, and then unreacted substances were removed through a SEPHADEX G-25 (produced by Pharmacia Co.) column preliminarily equilibrated with PBS to obtain 9 mg of the objective large molecule antigen (theophylline-BSA conjugate)
Name
8-propylcarboxytheophylline
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:4]1[NH:16][C:15]2[C:14](=[O:17])[N:9]([CH2:10]C(O)=O)[C:8](=[O:18])[N:7]([CH3:19])[C:6]=2[N:5]=1)CC.ON1C(=O)CCC1=O.O>CN(C=O)C>[N:9]1([C:14](=[O:17])[C:15]2[NH:16][CH:4]=[N:5][C:6]=2[N:7]([CH3:19])[C:8]1=[O:18])[CH3:10]

Inputs

Step One
Name
8-propylcarboxytheophylline
Quantity
5 mg
Type
reactant
Smiles
C(CC)C1=NC=2N(C(N(CC(=O)O)C(C2N1)=O)=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
5 mg
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05569589

Procedure details

5 mg of 8-propylcarboxytheophylline was dissolved in 1 ml of DMF, and added with 3 mg of N-hydroxysuccinimide and 5 mg of water-soluble carbodiimide, followed by stirring at room temperature for 2 hours, to obtain activated theophylline. 10 mg of bovine serum albumin (BSA) was dissolved in 1 ml of a 0.1M aqueous solution of sodium hydrogencarbonate and added with 500 μl of the aforementioned activated theophylline solution. The mixed solution was allowed to stand at room temperature for an hour, and then unreacted substances were removed through a SEPHADEX G-25 (produced by Pharmacia Co.) column preliminarily equilibrated with PBS to obtain 9 mg of the objective large molecule antigen (theophylline-BSA conjugate)
Name
8-propylcarboxytheophylline
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:4]1[NH:16][C:15]2[C:14](=[O:17])[N:9]([CH2:10]C(O)=O)[C:8](=[O:18])[N:7]([CH3:19])[C:6]=2[N:5]=1)CC.ON1C(=O)CCC1=O.O>CN(C=O)C>[N:9]1([C:14](=[O:17])[C:15]2[NH:16][CH:4]=[N:5][C:6]=2[N:7]([CH3:19])[C:8]1=[O:18])[CH3:10]

Inputs

Step One
Name
8-propylcarboxytheophylline
Quantity
5 mg
Type
reactant
Smiles
C(CC)C1=NC=2N(C(N(CC(=O)O)C(C2N1)=O)=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
5 mg
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05569589

Procedure details

5 mg of 8-propylcarboxytheophylline was dissolved in 1 ml of DMF, and added with 3 mg of N-hydroxysuccinimide and 5 mg of water-soluble carbodiimide, followed by stirring at room temperature for 2 hours, to obtain activated theophylline. 10 mg of bovine serum albumin (BSA) was dissolved in 1 ml of a 0.1M aqueous solution of sodium hydrogencarbonate and added with 500 μl of the aforementioned activated theophylline solution. The mixed solution was allowed to stand at room temperature for an hour, and then unreacted substances were removed through a SEPHADEX G-25 (produced by Pharmacia Co.) column preliminarily equilibrated with PBS to obtain 9 mg of the objective large molecule antigen (theophylline-BSA conjugate)
Name
8-propylcarboxytheophylline
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:4]1[NH:16][C:15]2[C:14](=[O:17])[N:9]([CH2:10]C(O)=O)[C:8](=[O:18])[N:7]([CH3:19])[C:6]=2[N:5]=1)CC.ON1C(=O)CCC1=O.O>CN(C=O)C>[N:9]1([C:14](=[O:17])[C:15]2[NH:16][CH:4]=[N:5][C:6]=2[N:7]([CH3:19])[C:8]1=[O:18])[CH3:10]

Inputs

Step One
Name
8-propylcarboxytheophylline
Quantity
5 mg
Type
reactant
Smiles
C(CC)C1=NC=2N(C(N(CC(=O)O)C(C2N1)=O)=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
5 mg
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.